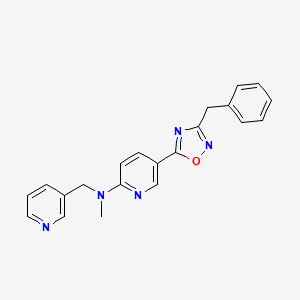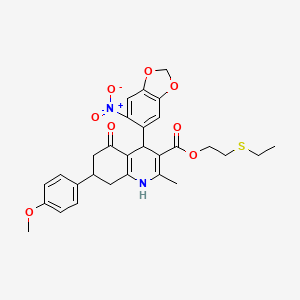
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has attracted the attention of many researchers due to its potential to be used in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has shown promising results in various scientific research studies, which have paved the way for further research and development.
Mechanism of Action
The mechanism of action of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in the disease process. This inhibition leads to a reduction in the activity of these enzymes or proteins, which, in turn, leads to a decrease in the disease symptoms.
Biochemical and Physiological Effects:
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine has shown various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process, which can be time-consuming and expensive. Additionally, the lack of understanding of the mechanism of action of this compound can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research and development of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases.
4. Development of derivatives of this compound with improved potency and selectivity.
5. Exploration of the potential of this compound as a molecular probe for studying various biological processes.
Conclusion:
In conclusion, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a promising chemical compound that has shown potential in various scientific research studies. Its complex synthesis process and lack of understanding of its mechanism of action are challenges that need to be addressed in future research. However, the potential of this compound as a therapeutic agent and molecular probe makes it an exciting area of research for scientists in various fields.
Synthesis Methods
The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is a complex process that involves several steps. The synthesis of this compound is usually carried out using various organic reactions, including condensation, cyclization, and reduction. The synthesis process requires the use of various reagents and solvents, and the conditions need to be carefully controlled to obtain a pure and high yield product.
Scientific Research Applications
The scientific research application of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine is vast. This compound has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. It has also been used as a molecular probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cell signaling.
properties
IUPAC Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-26(15-17-8-5-11-22-13-17)20-10-9-18(14-23-20)21-24-19(25-27-21)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSRSAAJJINKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)
![N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4930002.png)

![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4930009.png)